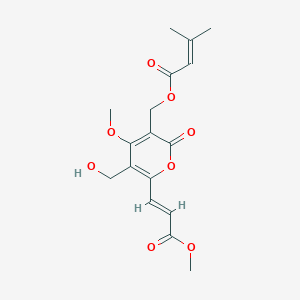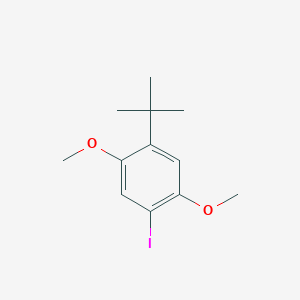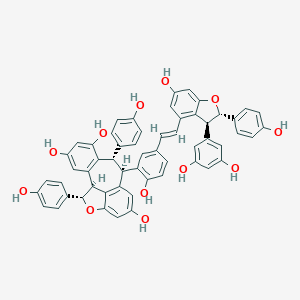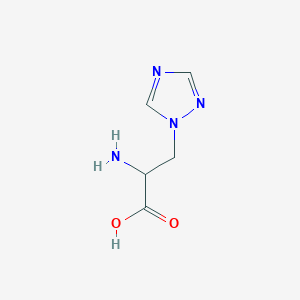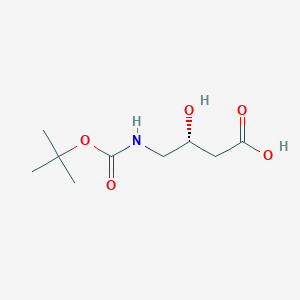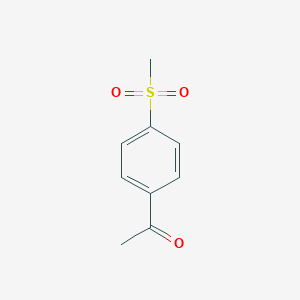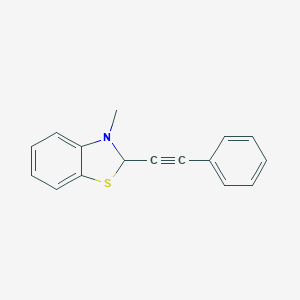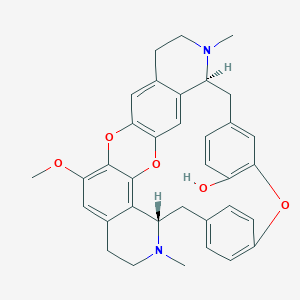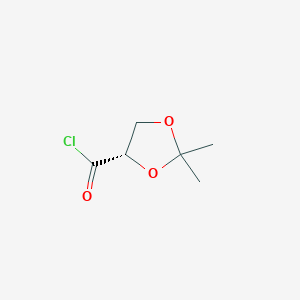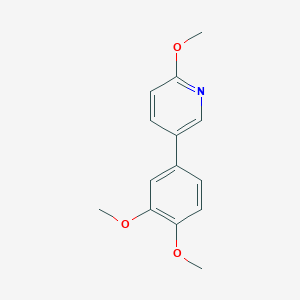
p-Cumylphenyl acrylate
Übersicht
Beschreibung
Nor-Binaltorphimine, commonly referred to as Nor-BNI, is an opioid antagonist primarily used in scientific research. It is highly selective for the kappa-opioid receptor and blocks this receptor without significantly affecting the mu-opioid or delta-opioid receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management, depression, and anxiety disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nor-Binaltorphimine involves multiple steps, starting from the precursor compound binaltorphimineThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods: Industrial production of Nor-Binaltorphimine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nor-Binaltorphimin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Diese Reaktion kann die Iminogruppen innerhalb der Bimorphinanstruktur beeinflussen.
Substitution: Diese Reaktion kann verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylchloride.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Nor-Binaltorphimin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um den Kappa-Opioid-Rezeptor und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und die Freisetzung von Neurotransmittern.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Schmerzen, Depressionen und Angststörungen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle eingesetzt
5. Wirkmechanismus
Nor-Binaltorphimin übt seine Wirkung aus, indem es selektiv an den Kappa-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Diese Bindung hemmt die Aktivität des Rezeptors und blockiert die Wirkung von Kappa-Opioid-Agonisten. Die Selektivität der Verbindung ist auf ihre einzigartige molekulare Struktur zurückzuführen, die die Bindungsstelle endogener Kappa-Opioid-Liganden nachahmt . Die Hemmung des Kappa-Opioid-Rezeptors kann zu antidepressiven und anxiolytischen Wirkungen führen .
Ähnliche Verbindungen:
GNTI (Guanidinonaltrindol): Ein weiterer selektiver Kappa-Opioid-Rezeptor-Antagonist mit einer anderen molekularen Struktur.
JDTic (3-(1-(3,4-Dichlorphenyl)acetyl)-4-hydroxy-N,N-dimethylpiperidin): Ein lang wirkender Kappa-Opioid-Rezeptor-Antagonist mit einem anderen Wirkmechanismus.
Einzigartigkeit von Nor-Binaltorphimin: Nor-Binaltorphimin ist einzigartig aufgrund seiner hohen Selektivität für den Kappa-Opioid-Rezeptor und seiner Fähigkeit, diesen Rezeptor zu blockieren, ohne andere Opioidrezeptoren nennenswert zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und zu einem potenziellen Kandidaten für therapeutische Anwendungen .
Wirkmechanismus
Nor-Binaltorphimine exerts its effects by selectively binding to the kappa-opioid receptor, a G protein-coupled receptor. This binding inhibits the receptor’s activity, blocking the effects of kappa-opioid agonists. The compound’s selectivity is attributed to its unique molecular structure, which mimics the binding site of endogenous kappa-opioid ligands . The inhibition of the kappa-opioid receptor can lead to antidepressant and anxiolytic-like effects .
Vergleich Mit ähnlichen Verbindungen
GNTI (Guanidinonaltrindole): Another selective kappa-opioid receptor antagonist with a different molecular structure.
JDTic (3-(1-(3,4-Dichlorophenyl)acetyl)-4-hydroxy-N,N-dimethylpiperidine): A long-acting kappa-opioid receptor antagonist with a distinct mechanism of action.
Uniqueness of Nor-Binaltorphimine: Nor-Binaltorphimine is unique due to its high selectivity for the kappa-opioid receptor and its ability to block this receptor without significantly affecting other opioid receptors. This selectivity makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJHLYEDBJAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068957 | |
| Record name | p-Cumylphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54449-74-0 | |
| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Cumylphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
